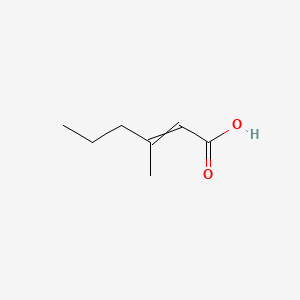

3-Methylhex-2-enoic acid

Descripción

Contextualization within Unsaturated Carboxylic Acid Chemistry

3-Methylhex-2-enoic acid, a member of the α,β-unsaturated carboxylic acid family, is characterized by a carbon-carbon double bond between the second and third carbon atoms of its six-carbon chain. britannica.com This structural feature, along with a methyl group at the third position, imparts distinct chemical reactivity and physical properties. cymitquimica.comcymitquimica.com Unsaturated carboxylic acids are prevalent in nature and are synthesized for various industrial applications, including the production of polymers, coatings, and fragrances. wiley.com The presence of the double bond makes these acids, including this compound, susceptible to reactions like hydrogenation and polymerization. cymitquimica.com

The compound exists as two geometric isomers, (E) and (Z), also referred to as trans and cis, respectively. cymitquimica.com These isomers differ in the spatial arrangement of substituents around the double bond, which influences their physical and chemical properties such as boiling point and solubility. cymitquimica.comaskfilo.com The (E)-isomer is generally more prevalent in natural occurrences.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₂ |

| Molar Mass | 128.17 g/mol smolecule.com |

| Boiling Point | 225.2 °C wikipedia.org |

| Melting Point | -3.4 °C wikipedia.org |

| Density | 0.97 g/cm³ wikipedia.org |

This table is interactive. Click on the headers to sort.

Historical Perspectives and Key Discoveries in Research

The study of unsaturated carboxylic acids dates back over a century, with early syntheses reported in the late 1800s. mdpi.com However, this compound specifically gained significant research attention in the latter half of the 20th century. A pivotal moment in its research history was its identification in the late 1960s as a compound associated with a distinctive odor in the sweat of individuals with schizophrenia. chemicalbook.com This discovery was made possible by the application of then-advanced analytical techniques like gas chromatography and mass spectrometry.

Subsequent research in the 1970s, however, found that this compound was present in the sweat of both schizophrenic and neurotypical individuals, indicating it was not a specific biomarker for the condition. wikipedia.orgebi.ac.uk This led to a shift in research focus towards its role in general human body odor. In 1991, it was firmly identified as a key contributor to the characteristic scent of human axillary (underarm) sweat. askfilo.com Further investigations revealed that the compound is released from odorless precursors in apocrine gland secretions through the action of skin microbiota. ebi.ac.uk Specifically, it is cleaved from glutamine conjugates by a bacterial aminoacylase (B1246476). ebi.ac.ukebi.ac.ukresearchgate.net

Significance and Research Trajectory of this compound

The primary significance of this compound in current research lies in its role as a key molecule in human body odor. wikipedia.org It is recognized as one of the principal components responsible for the "hircine" or goaty odor of axillary sweat, particularly in Caucasian and some Asian populations. wikipedia.orgebi.ac.ukmolbase.com Research has quantified its concentration in sweat, with levels varying among individuals. This has made it a subject of interest in studies on human chemosignaling and the chemical ecology of the skin microbiome. smolecule.com

The research trajectory has evolved from its initial, and later refuted, association with schizophrenia to a broader investigation of its biochemistry and perception. wikipedia.org Studies have explored the stereoisomers of this compound and their differing odor profiles, as well as the enzymatic pathways leading to its formation by skin bacteria. nih.gov Its interaction with olfactory receptors is another area of active investigation, with some studies suggesting altered sensitivity to its odor in individuals with schizophrenia, possibly due to sensory habituation. smolecule.comwikipedia.org Furthermore, its characteristic cheesy and fruity odor has led to its use in the flavor and fragrance industry. chemicalbook.com

Table 2: Research Milestones for this compound

| Year | Key Finding/Discovery |

|---|---|

| 1969 | Initially identified in the sweat of schizophrenic patients. |

| 1973 | Found to be present in both schizophrenic and healthy individuals. wikipedia.org |

| 1991 | Confirmed as a major contributor to human axillary odor. askfilo.com |

| 1995 | Found to be liberated from specific proteins in apocrine secretions. |

| 2006 | Quantitative levels in sweat of Japanese individuals determined, expanding on previous studies in Caucasians. |

This table is interactive. Click on the headers to sort.

Current Research Gaps and Future Academic Inquiry Objectives

Despite the progress in understanding this compound, several research gaps remain. The precise enzymatic pathways and microbial species involved in its production on the skin are not fully elucidated. While its role in body odor is established, its potential involvement in other physiological or pathological processes is still an open question. smolecule.com The initial link to schizophrenia, though largely dismissed, has led to more nuanced investigations into olfactory sensitivity and its relationship to metabolic processes in psychiatric conditions, an area that warrants further exploration. smolecule.comwikipedia.org

Future academic inquiry is likely to focus on several key areas. A deeper understanding of the skin microbiome's role in producing this compound and other volatile organic compounds could have implications for personal care products and dermatological health. Further research into its interaction with human olfactory receptors could provide insights into the mechanisms of odor perception and individual variations in scent detection. nih.gov Additionally, exploring the potential for this and similar compounds in modulating human behavior and social interactions through chemosignaling remains a fascinating and largely untapped field of study. Investigating greener and more sustainable synthetic routes for its production is also a relevant objective for its application in the fragrance and flavor industries.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWSIWWJPQHFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches to 3 Methylhex 2 Enoic Acid

Total Synthesis Strategies for 3-Methylhex-2-enoic Acid

Total synthesis provides a means to construct the this compound molecule from simpler, readily available starting materials. One documented approach begins with 2-pentanone. study.com This strategy involves a multi-step sequence that builds the carbon skeleton and introduces the required functional groups.

A plausible synthetic pathway initiates with the Grignard reaction of 2-pentanone with vinylmagnesium bromide, which forms 3-methylhex-1-en-3-ol. Subsequent hydroboration-oxidation of the terminal alkene furnishes 3-methylhexane-1,3-diol. The primary alcohol is then selectively oxidized to a carboxylic acid using a strong oxidizing agent like chromic acid, yielding 3-hydroxy-3-methylhexanoic acid. The final step involves the dehydration of the tertiary alcohol to generate the double bond, affording this compound. study.com

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-Pentanone | 1. Vinylmagnesium bromide 2. H₃O⁺ | 3-Methylhex-1-en-3-ol |

| 2 | 3-Methylhex-1-en-3-ol | 1. BH₃·THF 2. H₂O₂, NaOH | 3-Methylhexane-1,3-diol |

| 3 | 3-Methylhexane-1,3-diol | H₂CrO₄ | 3-Hydroxy-3-methylhexanoic acid |

| 4 | 3-Hydroxy-3-methylhexanoic acid | Acid catalyst, heat | This compound |

| Table 1: A multi-step total synthesis approach to this compound. |

Development of Stereoselective Synthetic Routes

The stereoselective synthesis of this compound, particularly control over the E and Z geometry of the double bond, is a key consideration. While the dehydration of 3-hydroxy-3-methylhexanoic acid is likely to produce a mixture of isomers, more controlled methods can be employed. The Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction are powerful tools for stereoselective alkene synthesis. wikipedia.orgwikipedia.orgorganic-chemistry.org

The HWE reaction, using a phosphonate-stabilized carbanion, generally favors the formation of (E)-alkenes. wikipedia.org For the synthesis of (E)-3-methylhex-2-enoic acid or its esters, a phosphonate (B1237965) ester such as triethyl phosphonoacetate could be reacted with 2-pentanone under basic conditions.

Conversely, the Wittig reaction, employing a non-stabilized ylide, typically yields the (Z)-alkene. wikipedia.orgorganic-chemistry.org The reaction of a triphenylphosphonium ylide derived from an ethyl halide with a pyruvate (B1213749) ester could potentially be employed to favor the (Z)-isomer of a 3-methylhex-2-enoate precursor.

Enantioselective Synthesis of this compound

While this compound itself is achiral, its saturated counterpart, 3-methylhexanoic acid, is chiral. Enantioselective synthesis of this saturated acid could serve as a precursor to chiral derivatives of the target molecule. Chemoenzymatic methods, such as the kinetic resolution of a racemic mixture of 3-methylhexanoic acid or its esters using lipases, can provide access to enantiomerically enriched forms. researchgate.net For instance, lipase (B570770) PS from Pseudomonas cepacia has been shown to be effective in the enantioselective hydrolysis of related β-stereocenter-containing esters. researchgate.net

Another approach involves the asymmetric hydrogenation of a suitable precursor. For example, the asymmetric hydrogenation of a related compound, 3-cyano-5-methylhex-3-enoic acid salt, using a rhodium Me-DuPHOS catalyst has been reported to produce the corresponding (S)-enantiomer with high enantiomeric excess. researchgate.net A similar strategy could potentially be adapted for the synthesis of enantiomerically enriched 3-methylhexanoic acid.

Evaluation of Novel Catalytic Systems in Synthesis

The development of novel catalytic systems offers more efficient and environmentally benign routes to α,β-unsaturated carboxylic acids. For instance, Cp₂TiCl₂-catalyzed hydrocarboxylation of alkynes with carbon dioxide at atmospheric pressure has been shown to produce α,β-unsaturated carboxylic acids with high yields and regioselectivity. rsc.org This method could potentially be applied to the synthesis of this compound from an appropriate alkyne precursor.

Palladium-catalyzed C-H activation is another emerging strategy for the direct synthesis of α,β-unsaturated carboxylic acids. researchgate.net These methods avoid the need for pre-functionalized starting materials and offer a more atom-economical approach.

Semi-Synthetic and Derivatization Pathways

Semi-synthetic approaches and derivatization reactions of this compound allow for the exploration of its chemical space and the generation of novel compounds. These transformations can target either the carboxylic acid moiety or the alkene group.

Chemical Transformations and Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a variety of standard transformations.

Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method to produce the corresponding esters. youtube.com For example, the reaction of this compound with ethanol (B145695) would yield ethyl 3-methylhex-2-enoate. The fruity-smelling ethyl esters of this compound have been synthesized and their individual E and Z isomers have been studied for their olfactory properties. researchgate.net

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to facilitate the reaction. masterorganicchemistry.com This allows for the introduction of a wide range of substituents at the nitrogen atom.

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDAC) | Amide |

| Table 2: Common transformations of the carboxylic acid moiety of this compound. |

Reactions Involving the Alkene Group

The carbon-carbon double bond in this compound is susceptible to a range of addition reactions.

Hydrogenation: The alkene can be reduced to the corresponding saturated carboxylic acid, 3-methylhexanoic acid, through catalytic hydrogenation. chemsynthesis.com This is typically achieved using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).

Hydroboration-Oxidation: This two-step reaction sequence can be used to add water across the double bond in an anti-Markovnikov fashion. pearson.com Treatment of this compound with a borane (B79455) reagent followed by oxidation with hydrogen peroxide and a base would yield 3-hydroxy-3-methylhexanoic acid.

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond would result in the formation of a dihalo derivative.

| Reaction Type | Reagent(s) | Product |

| Hydrogenation | H₂, Pd/C | 3-Methylhexanoic acid |

| Hydroboration-Oxidation | 1. Borane reagent 2. H₂O₂, NaOH | 3-Hydroxy-3-methylhexanoic acid |

| Halogenation | Br₂ | 2,3-Dibromo-3-methylhexanoic acid |

| Table 3: Representative reactions involving the alkene group of this compound. |

Derivatization for Specific Research Applications (e.g., probes)

The functionalization of this compound through derivatization is a key strategy for its application in specific research contexts, such as the development of molecular probes for bioimaging and targeted detection. While specific fluorescent or biotinylated probes of this compound are not extensively detailed in the available literature, the general principles of carboxylic acid derivatization provide a clear framework for their potential synthesis and application.

The carboxylic acid group of this compound is the primary site for chemical modification. A common approach involves converting the carboxylic acid into a more reactive intermediate, such as an activated ester, which can then be coupled with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This process typically involves the use of coupling reagents to facilitate the formation of an amide or ester linkage.

Fluorescent Probes:

To create a fluorescent probe, this compound can be coupled with an amine-containing fluorophore. This reaction is often mediated by carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) in conjunction with an additive such as N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. Alternatively, other coupling agents such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) can be employed. The resulting fluorescently labeled this compound could be used to study its uptake, localization, and interaction with biological systems.

Probes for Mass Spectrometry Imaging:

For applications in mass spectrometry imaging (MSI), derivatization can be used to enhance the ionization efficiency and detection sensitivity of this compound. Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) can be used for covalent charge-tagging of molecules containing carboxylic acids. mdpi.com This "charge-tagging" introduces a permanently charged group, improving the signal in mass spectrometry.

The table below outlines potential derivatization strategies for creating this compound-based research probes.

| Probe Type | Derivatization Strategy | Potential Reporter Molecules |

| Fluorescent Probe | Amide bond formation via activated ester intermediate | Fluorescein, Rhodamine, Dansyl chloride |

| Biotinylated Probe | Amide bond formation with biotin-amine | Biotin-PEG-amine |

| MS Imaging Probe | Covalent charge-tagging | N-(4-aminomethylphenyl)pyridinium (AMPP) |

These derivatization approaches would enable the synthesis of a toolkit of chemical probes based on the this compound scaffold, facilitating detailed investigations into its biological roles and mechanisms of action.

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic and biocatalytic approaches to the synthesis of this compound offer several advantages over purely chemical methods, including the potential for high stereoselectivity, milder reaction conditions, and the use of renewable feedstocks. These methods often leverage the catalytic prowess of enzymes or whole microbial systems to achieve specific chemical transformations.

Enzymatic Approaches for Stereocontrol

While this compound itself is an achiral molecule, the principles of enzymatic stereocontrol are highly relevant to the synthesis of its derivatives or related chiral compounds. The focus of stereocontrol in the context of this compound synthesis primarily revolves around the geometry of the carbon-carbon double bond, leading to the formation of either the (E) or (Z) isomer.

Enzymes such as ene-reductases can catalyze the stereoselective reduction of α,β-unsaturated carbonyl compounds, and their reverse reaction, the oxidation of saturated carbonyls, could potentially be engineered to control the geometry of the double bond in a precursor to this compound. While direct enzymatic control of the (E/Z)-selectivity in the synthesis of this compound is not prominently documented, the high stereoselectivity of enzymatic reactions suggests this is a feasible strategy.

Furthermore, if a chiral center were to be introduced into the molecule, for instance, by the reduction of the double bond to create 3-methylhexanoic acid, enzymatic methods would be paramount for achieving high enantiomeric purity. Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic mixtures of carboxylic acids and their esters. researchgate.netmdpi.commdpi.com In a kinetic resolution process, one enantiomer of a racemic mixture reacts faster with the enzyme, allowing for the separation of the two enantiomers. For example, a racemic ester of 3-methylhexanoic acid could be selectively hydrolyzed by a lipase to yield one enantiomer of the acid and the unreacted enantiomer of the ester.

The table below summarizes potential enzymatic strategies for stereocontrol relevant to this compound and its derivatives.

| Stereochemical Challenge | Enzymatic Approach | Enzyme Class | Potential Outcome |

| (E/Z) Isomerism | Stereoselective oxidation/reduction of a precursor | Ene-reductase / Dehydrogenase | Predominant formation of (E)- or (Z)-3-methylhex-2-enoic acid |

| Chiral Center (in derivatives) | Kinetic resolution of a racemic mixture | Lipase / Esterase | Separation of enantiomers of a 3-methylhexanoic acid derivative |

Microbial Fermentation Processes for Production

Microbial fermentation presents a promising avenue for the sustainable production of this compound. Certain microorganisms are known to naturally produce this compound, and the principles of metabolic engineering can be applied to enhance production titers.

Corynebacterium species are particularly noteworthy in this context. These bacteria are found in the human axilla and are known to release this compound from odorless precursors present in sweat. ebi.ac.uk This natural production capability makes Corynebacterium an attractive candidate for developing a fermentation-based process. Corynebacterium glutamicum, a non-pathogenic species with a long history of use in the industrial production of amino acids, is a well-established host for metabolic engineering. nih.govnih.govresearchgate.netnih.govasm.org

A hypothetical fermentation process for this compound production using an engineered strain of Corynebacterium glutamicum would likely involve several key steps:

Strain Development: The native metabolic pathways of C. glutamicum would be genetically modified to enhance the flux towards the precursors of this compound. This could involve the overexpression of key enzymes in the fatty acid synthesis pathway and the deletion of genes that lead to competing byproducts.

Fermentation Media and Conditions: The composition of the culture medium would be optimized to support robust cell growth and maximize product yield. This includes the selection of an appropriate carbon source (e.g., glucose), nitrogen source, and essential vitamins and minerals. Fermentation parameters such as temperature, pH, and aeration would also be carefully controlled.

Product Recovery: After fermentation, this compound would need to be separated from the culture broth and purified. This could be achieved through a combination of extraction, distillation, and chromatographic techniques.

The table below outlines the key parameters of a potential microbial fermentation process for this compound production.

| Process Parameter | Description |

| Microorganism | Engineered Corynebacterium glutamicum |

| Carbon Source | Glucose, sucrose, or other renewable sugars |

| Nitrogen Source | Ammonium salts, yeast extract |

| Fermentation Mode | Fed-batch or continuous culture |

| Temperature | 30-37 °C |

| pH | 6.0-7.5 |

| Aeration | Controlled dissolved oxygen levels |

While the industrial-scale microbial production of this compound is still in the research and development phase, the existing knowledge of Corynebacterium metabolism and fermentation technology provides a solid foundation for future advancements in this area.

Advanced Stereochemical Investigations of 3 Methylhex 2 Enoic Acid

Elucidation of (E/Z) Isomerism at the C2-C3 Double Bond

The presence of a double bond between the second and third carbon atoms (C2-C3) in the molecular structure of 3-methylhex-2-enoic acid gives rise to geometric isomerism. smolecule.com This type of stereoisomerism occurs because the rotation around the carbon-carbon double bond is restricted. As a result, the compound can exist in two distinct forms: (E) and (Z) isomers, formerly known as trans and cis, respectively. smolecule.com

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E/Z) configuration. For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. At C2, the carboxylic acid group (-COOH) has a higher priority than the hydrogen atom (-H). At C3, the propyl group (-CH2CH2CH3) has a higher priority than the methyl group (-CH3).

Research has shown that the (E)-isomer, or trans-3-methyl-2-hexenoic acid, is the more prevalent and stable form found in biological systems, such as human sweat. smolecule.comebi.ac.uk Synthetic procedures often result in a mixture of both (E) and (Z) isomers, which necessitates the use of analytical techniques to separate and identify each stereoisomer. study.com

Analysis of Chirality and Enantiomeric Purity at C3

A common point of confusion in the stereochemistry of this compound is the potential for chirality. Chirality in a molecule typically arises from a carbon atom bonded to four different substituent groups, known as a chiral center or stereocenter. However, in the case of this compound, the C3 carbon is part of a double bond, meaning it is sp² hybridized and has a trigonal planar geometry. It is bonded to only three groups: the C2 carbon of the enoic acid, the C4 carbon of the propyl group, and a methyl group.

Since the C3 carbon is not bonded to four different groups, it is not a chiral center. Consequently, this compound is an achiral molecule. fda.gov This means it does not have non-superimposable mirror images (enantiomers) and will not rotate plane-polarized light. Therefore, concepts such as enantiomeric purity are not applicable to this compound. The only form of stereoisomerism it exhibits is the (E/Z) geometric isomerism discussed previously. fda.gov

Chromatographic and Spectroscopic Methods for Stereoisomer Separation and Characterization in Research

The separation and characterization of the (E) and (Z) isomers of this compound are critical for research. Various chromatographic and spectroscopic methods are employed to distinguish between these geometric isomers.

Chiral High-Performance Liquid Chromatography (HPLC) Developments

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating chemical compounds. While chiral HPLC is specifically designed to separate enantiomers, it is not the appropriate technique for this compound, as the molecule is achiral. chiralpedia.com However, standard HPLC methods, particularly reversed-phase HPLC, are effective for separating the (E) and (Z) geometric isomers, which are diastereomers and have different physical properties.

The separation of these isomers relies on the differential interactions between each isomer and the stationary phase of the HPLC column. Due to their different shapes and polarities, the (E) and (Z) isomers will have different retention times, allowing for their separation and quantification. nih.gov The development of HPLC methods for carboxylic acids often involves optimizing the mobile phase composition (e.g., mixtures of water, acetonitrile, or methanol) and pH to achieve baseline separation of the isomers. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including this compound, especially in complex biological matrices like sweat. ebi.ac.uk The method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In GC, the (E) and (Z) isomers, often after derivatization to more volatile esters (e.g., methyl or ethyl esters), are separated based on their different boiling points and interactions with the capillary column's stationary phase. researchgate.net The separated isomers then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular weight and helps to elucidate the structure of each isomer. The combination of retention time from the GC and the mass spectrum from the MS allows for highly specific and sensitive identification and quantification of each isomer. nih.govnih.gov

Interactive Table: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., Stabilwax, DB-5) | Separates isomers based on polarity and boiling point. researchgate.net |

| Injector Temperature | 220-250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp (e.g., 60°C), ramped to a final temp (e.g., 220°C) | Controls the separation of compounds over time. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Moves the sample through the column. |

| Ionization Mode | Electron Impact (EI) | Fragments the molecule for structural identification. researchgate.net |

| Mass Range | m/z 40-400 | Detects the mass-to-charge ratio of fragments. researchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the definitive assignment of (E) and (Z) isomers. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

The stereochemistry of the C2-C3 double bond can be determined by analyzing several NMR parameters:

The structure of (E)-3-methyl-2-hexenoic acid was confirmed in early studies using a combination of GC-MS and NMR spectroscopy. ebi.ac.uk

Conformational Analysis and Molecular Dynamics Studies of Isomers

The stereochemical arrangement of this compound extends beyond the (E) and (Z) configurations of the double bond to include various conformations arising from rotations around its single bonds. These conformational isomers, or conformers, possess different spatial arrangements of atoms and, consequently, varying potential energies. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to investigate the preferred shapes of a molecule and the dynamics of its interconversions.

The conformational landscape of this compound is primarily dictated by rotations around three key single bonds: the C2-C3 bond, the C4-C5 bond within the propyl group, and the C-O bond of the carboxylic acid moiety. The planarity of the α,β-unsaturated carbonyl system introduces a degree of rigidity, yet allows for distinct rotational isomers.

Rotational Isomerism around the C2-C3 Single Bond:

Two primary planar conformations, s-trans and s-cis, are possible due to rotation around the C2-C3 single bond. In the s-trans conformation, the C=C double bond and the C=O double bond are on opposite sides of the C2-C3 single bond, leading to a more extended molecular shape. In the s-cis conformation, these two double bonds are on the same side, resulting in a more compact, U-shaped arrangement.

For α,β-unsaturated carbonyl compounds, the s-trans conformer is generally more stable than the s-cis conformer due to reduced steric hindrance. The energy difference between these conformers is influenced by the nature of the substituents on the double bond. In the case of this compound, the presence of the methyl group at the C3 position and the propyl group at the C4 position would be significant factors in determining the precise energy barrier to rotation and the relative stability of the conformers.

Conformation of the Carboxylic Acid Group:

The carboxylic acid group itself can exist in two main planar conformations, syn and anti, arising from rotation around the C-O single bond. In the syn conformation, the hydroxyl hydrogen is oriented toward the carbonyl oxygen, allowing for a potential intramolecular hydrogen bond. In the anti conformation, the hydroxyl hydrogen is directed away from the carbonyl oxygen.

In the gas phase, the syn conformation is typically more stable for simple carboxylic acids. However, in solution, the anti conformation can become more favorable due to intermolecular hydrogen bonding with solvent molecules.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a means to explore the conformational space of this compound over time, taking into account temperature and solvent effects. These simulations can reveal the preferred conformations, the energy barriers between them, and the timescales of conformational changes.

A typical MD simulation would model the interactions between all atoms in the molecule and with surrounding solvent molecules. By solving the classical equations of motion, the trajectory of the molecule can be tracked, providing insights into its dynamic behavior. Such simulations could quantify the population of s-trans versus s-cis conformers and syn versus anti carboxylic acid orientations at a given temperature. Furthermore, the flexibility of the propyl chain and the rotational dynamics of the terminal methyl group would also be elucidated.

While specific experimental or computational studies on the conformational analysis of this compound are not extensively available in the literature, data from structurally similar compounds, such as crotonic acid and tiglic acid, can provide valuable insights. The following tables present hypothetical yet plausible data for the conformational preferences of the (E)-isomer of this compound, based on known trends for α,β-unsaturated carboxylic acids.

Table 1: Calculated Relative Energies of C2-C3 Rotational Isomers for (E)-3-Methylhex-2-enoic Acid

| Conformer | Dihedral Angle (C1=C2-C3=C4) | Relative Energy (kcal/mol) |

| s-trans | 180° | 0.00 |

| s-cis | 0° | 2.5 - 4.0 |

| Transition State | ~90° | 6.0 - 8.0 |

Note: Data are representative and based on typical values for substituted α,β-unsaturated acids.

Table 2: Calculated Relative Energies of Carboxylic Acid Conformers for (E)-3-Methylhex-2-enoic Acid (s-trans)

| Conformer | Dihedral Angle (O=C-O-H) | Relative Energy (kcal/mol) - Gas Phase |

| syn | ~0° | 0.00 |

| anti | 180° | 4.0 - 5.0 |

| Transition State | ~90° | 9.0 - 11.0 |

Note: Data are representative and based on typical values for simple carboxylic acids in the gas phase. The relative energies can change significantly in solution.

Biological and Biochemical Roles of 3 Methylhex 2 Enoic Acid

Occurrence and Distribution in Biological Systems

Identification in Microbial Metabolomes

3-Methylhex-2-enoic acid is a significant volatile organic compound within the metabolomes of specific bacteria, particularly those colonizing human skin. The production of this acid is not a primary metabolic product of the microbes themselves but rather the result of the biotransformation of odorless precursors secreted by the host. Key microbial players in this process belong to the genera Corynebacterium and Staphylococcus.

Research has demonstrated that axillary bacteria, such as Corynebacterium sp., are instrumental in releasing this compound from its non-volatile precursors found in apocrine gland secretions. ebi.ac.uk Strains like Corynebacterium striatum have been specifically identified as possessing the enzymatic machinery necessary for this conversion. ebi.ac.ukebi.ac.uk While Corynebacterium is a primary contributor, other bacteria like Staphylococcus hominis also harbor enzymes, such as cysteine-thiol lyases, that are involved in the metabolism of precursors leading to volatile compounds related to axillary odor. smolecule.com

The composition of the skin microbiome can indirectly influence the production of this compound. smolecule.com Host genetics, for instance, can shape the relative abundance of different bacterial species in the axilla, thereby affecting the metabolic potential of the skin's microbial community to generate this odorous compound. smolecule.com

Detection and Function in Invertebrate Chemical Ecology

In the realm of invertebrate chemical ecology, this compound functions as a semiochemical, a chemical substance that carries a message. Its role is primarily observed in mediating interactions between insects and their environment, including microbes. For instance, this compound is produced by certain fungi and can act as a cue for host location by insects that may be involved in the dispersal of fungal spores.

Furthermore, research has indicated that this compound can elicit electrophysiological responses in the antennae of mosquitoes, suggesting it may play a role as a chemosensory signal for these insects. This highlights the compound's significance in the complex chemical communication systems that govern insect behavior.

Presence and Functional Role in Mammalian Systems

In mammals, this compound is most notably recognized for its presence in human axillary (underarm) secretions and its significant contribution to body odor. wikipedia.orggoogle.comresearchgate.net It is one of the key odoriferous principles that define the characteristic scent of human sweat, particularly in individuals of Caucasian and some Asian descent. smolecule.comwikipedia.org The compound is secreted by the apocrine glands, which are concentrated in areas with hair follicles, such as the armpits. smolecule.com

The secretion itself is initially odorless and contains water-soluble precursors of the fatty acid. google.com The characteristic "goaty" or "cheesy" odor of this compound is only released following the metabolic action of the skin's resident bacteria. smolecule.com The (E)-isomer, also known as trans-3-methyl-2-hexenoic acid, has been identified as the major and most prominent odor contributor among the fatty acids in the underarm sweat of Caucasian men. wikipedia.orggoogle.comgoogle.com The (Z)-isomer is also present but at a much lower concentration, approximately one-tenth that of the (E)-isomer. google.comgoogle.com

Beyond its role in body odor, there has been historical research exploring a potential link between this compound and schizophrenia, with early studies suggesting it as the compound responsible for a peculiar odor in the sweat of some patients. ebi.ac.ukwikipedia.orgnih.gov However, subsequent research has not consistently reproduced these findings, and the association remains a subject of debate. wikipedia.org More recent studies have shifted focus to olfactory sensitivity, noting that individuals with schizophrenia may have a reduced ability to smell the compound, possibly due to sensory habituation. ebi.ac.ukwikipedia.org

The concentration of this compound in axillary secretions can vary significantly among individuals, influenced by genetic factors such as the ABCC11 genotype, which is a major determinant of axillary odor precursor secretion.

Table 1: Occurrence of this compound in Biological Systems

| Biological System | Organism/Source | Role/Significance |

|---|---|---|

| Microbial Metabolomes | Corynebacterium sp. | Biotransformation of odorless precursors to the volatile acid. |

| Staphylococcus hominis | Implicated in the metabolism of axillary odor precursors. | |

| Invertebrate Chemical Ecology | Fungi | Host location cue for spore-dispersing insects. |

| Mosquitoes | Elicits electrophysiological responses in antennae. | |

| Mammalian Systems | Human Axillary Secretions | Key contributor to underarm body odor. |

| Apocrine Glands | Site of precursor secretion. |

Biosynthetic Pathways and Precursors

Elucidation of Enzymatic Mechanisms in Biosynthesis

The biosynthesis of this compound is a multi-step process that begins with the secretion of odorless precursors by the apocrine glands, followed by enzymatic cleavage by resident skin bacteria. A key enzyme in this pathway has been identified and characterized from Corynebacterium striatum. ebi.ac.ukebi.ac.uk This enzyme is a Zn(2+)-dependent Nα-acyl-glutamine aminoacylase (B1246476) (N-AGA). ebi.ac.uknih.gov

This specific aminoacylase is responsible for hydrolyzing the bond between a glutamine residue and the fatty acid in the precursor molecule. ebi.ac.ukebi.ac.uk The enzyme exhibits high specificity for the glutamine portion of the precursor but has a lower specificity for the acyl (fatty acid) part. ebi.ac.ukebi.ac.uk This enzymatic action releases the volatile and odorous this compound. ebi.ac.uknih.gov The gene corresponding to this enzyme, designated agaA, has been cloned and expressed, confirming its function. ebi.ac.ukebi.ac.uk

Tracing of Metabolic Precursors and Conjugates

The direct precursors to this compound in human axillary secretions are non-volatile, water-soluble conjugates. google.com Through detailed analysis, it has been established that the odorous fatty acids are covalently linked to a glutamine residue. ebi.ac.ukebi.ac.uknih.gov These N-acyl-glutamine conjugates are the odorless molecules that are acted upon by the bacterial aminoacylase. ebi.ac.uknih.gov

The identification of these glutamine conjugates was a significant step in understanding the biochemistry of body odor production. It explained how a volatile, odorous compound could be generated from a stable, non-odorous precursor secreted by the body. ebi.ac.ukgoogle.com In addition to the glutamine conjugate of this compound, a similar precursor for the related compound 3-hydroxy-3-methylhexanoic acid has also been identified. ebi.ac.ukebi.ac.uknih.gov The presence of these precursors and the enzymatic machinery to process them in the axillary microbiome are the primary determinants of the characteristic axillary odor. ebi.ac.uknih.gov

Table 2: Biosynthesis of this compound

| Step | Molecule/Enzyme | Description |

|---|---|---|

| 1. Secretion | N-acyl-glutamine conjugate of this compound | Odorless, water-soluble precursor secreted by apocrine glands. |

| 2. Enzymatic Cleavage | Nα-acyl-glutamine aminoacylase (N-AGA) | A Zn(2+)-dependent bacterial enzyme that hydrolyzes the precursor. |

| 3. Product Release | This compound and Glutamine | The volatile, odorous fatty acid is released, along with glutamine. |

Biotransformation and Degradation Mechanisms

The biotransformation and degradation of this compound are crucial for its regulation and removal in biological systems. These processes are primarily carried out through microbial and enzymatic pathways.

While specific studies detailing the complete microbial degradation pathway of this compound are not extensively documented, the breakdown of this unsaturated short-chain fatty acid by microorganisms is presumed to follow the well-established beta-oxidation pathway. wikipedia.orglibretexts.org This catabolic process systematically shortens the fatty acid chain to produce energy. wikipedia.org

The degradation of unsaturated fatty acids like this compound requires additional enzymatic steps compared to saturated fatty acids due to the presence of a double bond. wikipedia.org In bacteria, long-chain fatty acids are first transported across the cell membrane and activated to their coenzyme A (CoA) esters. researchgate.net The core beta-oxidation cycle consists of four key reactions: dehydrogenation, hydration, oxidation, and thiolysis. libretexts.org For an unsaturated fatty acid with a double bond at an odd-numbered carbon (like the Δ² bond in this compound, which becomes a Δ³ bond after the initial activation and first cycle), an isomerase is required to shift the position of the double bond to allow the pathway to continue. aocs.org The methyl group at the third carbon position presents an additional modification that would likely be processed by specific enzymes within the microbial metabolic machinery, analogous to the catabolism of other branched-chain fatty acids.

Enzymatic processes are central to both the formation and breakdown of this compound. In humans, its formation is a modification process in itself. Odorless precursors, specifically glutamine conjugates, are secreted by apocrine glands in the axillary (underarm) region. ebi.ac.ukebi.ac.uk Bacteria present on the skin, particularly from the genus Corynebacterium, produce a specific Nα-acyl-glutamine aminoacylase. This enzyme cleaves the precursor, releasing the volatile and odorous this compound. ebi.ac.ukebi.ac.uk

Once released, its degradation and modification, which can be considered a form of detoxification or metabolic processing, proceed via the beta-oxidation pathway within mitochondria. wikipedia.orglibretexts.org This pathway involves a suite of specific enzymes:

Acyl-CoA Synthetase: Activates the fatty acid by attaching it to coenzyme A (CoA).

Acyl-CoA Dehydrogenase: Catalyzes the first oxidation step, creating a double bond. FAD acts as the electron acceptor. libretexts.org

Enoyl-CoA Hydratase: Adds a water molecule across the double bond. youtube.com

3-Hydroxyacyl-CoA Dehydrogenase: The resulting hydroxyl group is oxidized to a ketone. NAD+ serves as the electron acceptor. youtube.com

Thiolase: Cleaves the molecule, releasing acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter. libretexts.org

For unsaturated fatty acids like this compound, auxiliary enzymes are essential. An isomerase is needed to reposition the double bond, and a reductase may be required for molecules with multiple double bonds, ensuring the intermediates can be processed by the core enzymes of the beta-oxidation pathway. aocs.org

Key Enzymes in the Metabolism of this compound

| Enzyme/Process | Role | Biological Context |

|---|---|---|

| Nα-acyl-glutamine aminoacylase | Cleaves odorless precursor to release this compound | Bacterial action on human axillary secretions ebi.ac.ukebi.ac.uk |

| Acyl-CoA Synthetase | Activates the fatty acid for degradation | Mitochondrial beta-oxidation aocs.org |

| Acyl-CoA Dehydrogenase | First oxidation step in beta-oxidation | Mitochondrial beta-oxidation libretexts.org |

| Enoyl-CoA Isomerase | Repositions the double bond in unsaturated fatty acids | Auxiliary enzyme in beta-oxidation of unsaturated fats aocs.org |

| Thiolase | Cleaves the fatty acid chain, releasing acetyl-CoA | Final step in each cycle of beta-oxidation libretexts.org |

Role as a Signaling Molecule and Inter-Species Communication

This compound functions as a potent semiochemical, a chemical substance that carries information in interactions between organisms.

In humans, (E)-3-methyl-2-hexenoic acid is a principal component of axillary sweat and a key contributor to the characteristic scent of body odor. smolecule.com It is recognized for its strong, cheesy, or "goaty" smell. This compound is considered to play a role in human chemosignaling, which involves the subconscious communication of information through chemical cues. smolecule.com The perception of this molecule is mediated by its interaction with specific olfactory receptors (ORs) located in the nasal epithelium. The ability of humans to detect this compound, even at low concentrations, suggests a biological relevance in social communication and potentially in processes like mate selection, although the latter is still an area of active research. Its use in pheromone-inspired fragrances is based on its ability to mimic natural human scents. myskinrecipes.com

The role of this compound extends beyond human-to-human signaling. It has been identified as a semiochemical that modulates the behavior of other organisms. A significant finding is its role as an attractant for the African malaria mosquito, Anopheles gambiae. pherobase.com This attraction is a form of chemotaxis, where the organism moves in response to a chemical stimulus. The presence of this compound in human sweat acts as a crucial cue for host-seeking female mosquitoes, guiding them toward a potential blood meal. This directly links a human-produced volatile organic compound to the behavioral response of a major disease vector.

The function of this compound as an attractant for Anopheles gambiae is a clear example of interspecific (between species) chemical signaling. pherobase.com This interaction has profound ecological implications. For humans, the production of this compound as part of their odor profile inadvertently signals their presence to blood-seeking insects. For the mosquito, the ability to detect this chemical is a key survival mechanism, enabling it to locate a host necessary for reproduction. This chemical communication underpins a critical link in the transmission cycle of malaria, highlighting the ecological role of this single molecule in the complex relationship between humans and their parasites.

Signaling Roles of (E)-3-Methylhex-2-enoic Acid

| Signaling Type | Organism(s) Involved | Effect/Behavior | Reference |

|---|---|---|---|

| Intraspecific (Pheromonal) | Humans | Component of body odor; potential role in chemosignaling | smolecule.com |

| Interspecific (Kairomonal) | Human (emitter) → Anopheles gambiae (receiver) | Attractant for host-seeking mosquitoes | pherobase.com |

Advanced Analytical Methodologies for Research on 3 Methylhex 2 Enoic Acid

Development of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine two or more analytical methods, provide the necessary selectivity and sensitivity for analyzing complex mixtures containing 3-Methylhex-2-enoic acid. The coupling of chromatographic separation with mass spectrometric detection is a cornerstone of modern analytical research on this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of this compound. nih.gov The compound's volatility and thermal stability make it suitable for GC analysis, often after derivatization to an ester (e.g., methyl ester) to improve chromatographic peak shape and sensitivity. LC-MS is also applicable, particularly for analyzing the compound directly in aqueous samples without derivatization.

The use of tandem mass spectrometry (MS/MS) significantly enhances these methodologies. In an MS/MS experiment, a specific ion from the initial mass analysis (the precursor ion) is selected and then fragmented to produce a set of product ions. This process, known as a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and reduces chemical noise, allowing for accurate quantification even at very low concentrations in complex matrices like plasma or sweat. nih.gov For this compound (molecular weight 128.17 g/mol ), the molecular ion [M]+• at m/z 128 or its protonated form [M+H]+ at m/z 129 would be selected as the precursor ion. Subsequent fragmentation would yield characteristic product ions.

Table 1: Hypothetical GC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description |

| Precursor Ion (Q1) | m/z 128 |

| Product Ion 1 (Q3) | m/z 111 (Loss of OH) |

| Product Ion 2 (Q3) | m/z 83 (Loss of COOH) |

| Product Ion 3 (Q3) | m/z 55 (Alkyl chain fragment) |

| Collision Energy | Optimized for each transition |

For exceptionally complex samples, such as natural fragrances or metabolomic extracts where numerous isomers and structurally similar compounds co-elute, comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation power. rptu.de This technique employs two columns with different stationary phases (e.g., a nonpolar column followed by a polar column) connected by a modulator. rptu.denih.gov The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. rptu.de

The result is a structured, two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. rptu.de This enhanced resolution allows for the separation of this compound from other volatile fatty acids and matrix interferences that would otherwise overlap in a one-dimensional GC analysis. pressbooks.pub The ordered nature of GC×GC chromatograms, where chemically similar compounds elute in distinct patterns, also aids in the tentative identification of unknown components in the sample. nih.gov This methodology is particularly valuable for fingerprinting applications, such as profiling the volatile organic compounds in sweat or characterizing the composition of essential oils where this compound might be a minor but significant component.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of this compound. nih.gov Unlike mass spectrometry, which provides information about mass-to-charge ratio and fragmentation, NMR provides detailed information about the chemical environment of each carbon and proton atom, allowing for the complete assembly of the molecular structure.

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental information, multi-dimensional NMR experiments are essential for assigning all signals and confirming the connectivity of the molecule. pressbooks.pub

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. ox.ac.uk For this compound, COSY would show correlations between the olefinic proton (H2) and the methyl protons at the 3-position (H7), and between the protons of the ethyl group (H4 and H5).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. ox.ac.uksigmaaldrich.com It allows for the unambiguous assignment of each carbon atom that has an attached proton. For example, it would show a cross-peak between the olefinic proton signal (H2) and the olefinic carbon signal (C2).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. ox.ac.uksigmaaldrich.com It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons (H7) to the olefinic carbons (C2 and C3) and from the olefinic proton (H2) to the carbonyl carbon (C1) and the C3 carbon.

Table 2: Predicted 2D NMR Correlations for (2E)-3-Methylhex-2-enoic Acid

| Proton (¹H) | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) |

| H2 (olefinic) | H7 | C1, C3, C4, C7 |

| H4 (methylene) | H5 | C3, C5, C6 |

| H5 (methylene) | H4, H6 | C3, C4, C6 |

| H6 (methyl) | H5 | C4, C5 |

| H7 (methyl) | H2 | C2, C3, C4 |

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. acs.org The technique relies on the principle that the integrated signal intensity of an NMR resonance is directly proportional to the number of nuclei giving rise to that signal.

For the purity assessment of a this compound sample, a known mass of the sample is dissolved with a known mass of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) in a suitable deuterated solvent. orgsyn.org By comparing the integral of a well-resolved signal from this compound (e.g., the singlet-like olefinic proton at C2) with a signal from the internal standard, the exact purity (as a weight percentage) can be calculated. ox.ac.ukorgsyn.org This method is also invaluable for monitoring the progress of a chemical synthesis in real-time by tracking the disappearance of reactant signals and the appearance of product signals, allowing for precise determination of reaction kinetics and yield. rptu.debeilstein-journals.org

To investigate the biosynthetic or metabolic pathways involving this compound, isotopic labeling is an indispensable tool. nih.gov This involves introducing atoms with heavier isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), into precursor molecules. nih.govnih.gov These labeled precursors are then introduced into a biological system (e.g., a bacterial culture).

The fate of the labeled atoms can be traced using NMR or mass spectrometry. For example, if a research goal was to understand the bacterial synthesis of this compound, one could supply the bacteria with a ¹³C-labeled precursor, such as [¹³C]-valine or [¹³C]-isoleucine. After incubation, the this compound would be extracted and analyzed by ¹³C NMR. The position and intensity of the ¹³C signals in the resulting molecule would reveal which atoms from the precursor were incorporated and how the carbon skeleton was assembled. isolife.nl This approach provides definitive evidence for metabolic pathways, which cannot be obtained through simple concentration measurements alone. nih.govrsc.org

High-Resolution Mass Spectrometry and Metabolomics Approaches

High-resolution mass spectrometry (HRMS) coupled with metabolomics provides a powerful platform for the comprehensive analysis of this compound and its related metabolites in complex biological systems. These approaches offer high sensitivity, specificity, and the ability to identify and quantify a wide range of small molecules, making them indispensable for modern biochemical research. thermofisher.com HRMS instruments, such as Thermo Scientific™ Orbitrap™ and Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), enable accurate mass measurements, which are crucial for assigning elemental compositions to unknown compounds and distinguishing between isobaric species. thermofisher.comnih.gov

Metabolomics studies are generally categorized as either untargeted or targeted. Untargeted metabolomics aims to capture the most complete fingerprint of all measurable metabolites in a sample to discover novel compounds or biomarkers associated with a particular state. nih.govmdpi.com In contrast, targeted metabolomics focuses on the precise and accurate quantification of a predefined set of known metabolites. metabolon.commetasysx.com

Untargeted Metabolomics for Discovery of Related Compounds

Untargeted metabolomics is a hypothesis-generating approach used to obtain a broad snapshot of the metabolome. nih.gov This technique is particularly valuable for discovering novel metabolites structurally related to this compound or for identifying biochemical pathways affected by its presence. The workflow typically involves separating metabolites using liquid chromatography (LC) or gas chromatography (GC) followed by detection with a high-resolution mass spectrometer. thermofisher.com The resulting data consists of a large number of mass spectral features, each characterized by its mass-to-charge ratio (m/z) and retention time.

The primary advantage of untargeted metabolomics is its ability to reveal unexpected metabolic changes. nih.gov For instance, in studying the metabolism of a xenobiotic, this approach can identify a wide array of biotransformation products, including hydroxylated, carboxylated, or conjugated derivatives of the parent compound. nih.gov The high resolving power of instruments like the Orbitrap or FT-ICR-MS is critical for assigning accurate elemental formulas to detected ions, which is the first step in the structural elucidation of unknown compounds. thermofisher.com

Data from untargeted metabolomics experiments are often complex and require sophisticated bioinformatics tools for processing, feature alignment, and statistical analysis to identify significant differences between sample groups. mdpi.com Molecular networking, a strategy that groups compounds with similar fragmentation patterns, can be employed to visualize and identify families of structurally related molecules, thereby facilitating the discovery of novel derivatives of this compound.

| Aspect | Description | Relevance to this compound Research |

|---|---|---|

| Objective | Comprehensive profiling of all detectable metabolites in a sample to discover novel compounds and pathways. nih.gov | Identification of previously unknown metabolites and metabolic pathways related to this compound. |

| Methodology | Typically involves LC-HRMS or GC-HRMS to generate a global metabolic profile. thermofisher.com | Provides a broad overview of the metabolic impact of this compound on a biological system. |

| Data Analysis | Complex data processing to identify and annotate spectral features, often using bioinformatics platforms. mdpi.com | Enables the discovery of potential biomarkers and the generation of new hypotheses. |

| Outcome | A list of tentatively identified compounds and their relative abundance changes between different conditions. | Highlights potential biotransformation products and endogenous metabolites affected by this compound. |

Targeted Metabolomics for Quantitative Analysis in Biological Samples

Targeted metabolomics is a hypothesis-driven approach that focuses on the accurate measurement of a specific, predefined set of metabolites. metabolon.comresearchgate.net This method offers high sensitivity, specificity, and reproducibility, making it the gold standard for quantitative analysis in biological samples. metasysx.com Targeted assays are developed for specific molecules of interest, such as this compound and its known metabolites, and are crucial for validating findings from untargeted studies. lcms.cz

The most common platform for targeted metabolomics is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often using a triple quadrupole (QqQ) mass spectrometer. nih.gov This technique utilizes multiple reaction monitoring (MRM) to selectively detect and quantify the target analytes with high precision. lcms.cz The use of stable isotope-labeled internal standards is recommended to correct for variations in sample preparation and instrument response, ensuring the accuracy of the quantitative data. metasysx.com

Targeted methods are developed by optimizing the chromatographic separation and mass spectrometric conditions for each analyte. This includes selecting the most sensitive precursor-to-product ion transitions for MRM. The development of robust and validated assays is essential for clinical and preclinical studies where accurate concentration measurements are critical.

| Technique | Principle | Advantages for this compound Analysis | Limitations |

|---|---|---|---|

| LC-MS/MS (QqQ) | Separation by liquid chromatography followed by detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. nih.gov | High sensitivity, high specificity, wide dynamic range, and excellent reproducibility for quantification. metabolon.com | Limited to a predefined list of analytes; does not discover new compounds. |

| GC-MS | Separation of volatile or derivatized compounds by gas chromatography followed by mass spectrometry detection. metasysx.com | High chromatographic resolution and suitability for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds, which can introduce variability. |

| High-Resolution MS (e.g., Orbitrap, Q-TOF) | Can be used in a targeted manner by extracting specific accurate masses, providing high mass accuracy for confident identification. thermofisher.com | High confidence in compound identification due to accurate mass measurements. | May have a narrower linear dynamic range for quantification compared to QqQ instruments. |

Advanced Spectroscopic Methods for Mechanistic Studies

Beyond mass spectrometry, advanced spectroscopic techniques provide invaluable insights into the structural and dynamic properties of this compound. These methods can elucidate its absolute configuration and monitor its behavior during chemical reactions in real-time.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution, without the need for crystallization. spectroscopyeurope.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.com Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, this technique provides a definitive way to distinguish between them.

The determination of the absolute configuration of a molecule like this compound, which possesses a stereocenter, involves comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT). unibs.itunibe.ch By calculating the theoretical VCD spectra for both enantiomers, the absolute configuration of the experimentally measured sample can be assigned by identifying the enantiomer whose calculated spectrum matches the experimental one. spectroscopyeurope.com This method is particularly useful when traditional methods like X-ray crystallography are not feasible.

Raman and Infrared Spectroscopy for Reaction Monitoring and Structural Insights

Raman and infrared (IR) spectroscopy are vibrational spectroscopic techniques that provide detailed information about the chemical structure and functional groups of a molecule. mdpi.com These methods are highly valuable for monitoring chemical reactions in real-time and for gaining structural insights into molecules like this compound. clairet.co.ukspectroscopyonline.com

Mid-infrared (FTIR) spectroscopy is a widely used tool for reaction monitoring because the changes in the IR spectrum over time can be directly correlated with changes in functional groups, allowing for the understanding of reaction kinetics and the identification of intermediates and byproducts. clairet.co.uk Raman spectroscopy provides complementary information, as vibrational modes that are weak in the IR spectrum are often strong in the Raman spectrum, and vice versa. clairet.co.uk

Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. It can also be used to study heterogeneous reactions and crystallizations. clairet.co.uk Both techniques can be coupled with fiber-optic probes for in-situ and real-time reaction monitoring, providing a continuous stream of data on the progress of a chemical transformation involving this compound. researchgate.net

| Method | Principle | Application to this compound |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.com | Determination of the absolute configuration of the chiral center. |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on molecular vibrations. mdpi.com | Real-time monitoring of reactions, structural analysis, and characterization of solid-state forms. spectroscopyonline.com |

| Infrared (IR) Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations. mdpi.com | Identification of functional groups, monitoring reaction progress, and gaining structural insights. clairet.co.uk |

Computational and Theoretical Studies of 3 Methylhex 2 Enoic Acid

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic structure, and reactivity.

Electronic structure calculations can determine the distribution of electrons within a molecule and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO can indicate the chemical reactivity and stability of a molecule.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 128.17 g/mol | PubChem |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 128.083729621 Da | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 125 | PubChem |

As an α,β-unsaturated carboxylic acid, the reactivity of 3-methylhex-2-enoic acid is characterized by the interplay between the carboxylic acid group and the carbon-carbon double bond. libretexts.org Theoretical studies can predict the mechanisms of reactions such as additions to the double bond or reactions at the carboxyl group. Transition state analysis can further elucidate the energy barriers for these reactions, providing insights into their kinetics.

The conjugated system in α,β-unsaturated acids makes the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. libretexts.org Additionally, under certain conditions, such as pyrolysis or in the presence of an acid catalyst, unsaturated carboxylic acids can undergo decarboxylation. stackexchange.com The specific pathways and transition states for this compound, however, have not been detailed in dedicated computational studies found in the public literature. General reaction pathways for unsaturated carboxylic acids include hydrothermal oxidation, which can lead to cleavage at the carbon-carbon double bond. nih.gov

Molecular Dynamics Simulations and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes and interactions with other molecules.

This compound possesses several rotatable bonds, including those in the hexyl chain and around the carboxylic acid group. This allows the molecule to adopt various three-dimensional conformations. Molecular dynamics simulations can be used to explore this conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformations is crucial as the shape of the molecule can significantly influence its biological activity, including its interaction with receptors. A detailed conformational analysis of this compound through molecular dynamics simulations has not been specifically reported in the reviewed literature.

This compound is a known component of human sweat and contributes to body odor, which implies its interaction with olfactory receptors and potentially with odorant-binding proteins (OBPs). ebi.ac.uk OBPs are thought to bind to volatile odor molecules and transport them to the olfactory receptors.

Protein-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein's binding site. Such studies could reveal the specific amino acid residues involved in the interaction between this compound and the binding pocket of an OBP or an enzyme. While the interaction of other fatty acids with OBPs and other proteins has been studied computationally, specific docking studies detailing the binding mode of this compound with relevant biological receptors are not available in the surveyed scientific literature. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Modeling for Biological Insights

Structure-activity relationship (SAR) modeling is a computational approach that aims to correlate the structural features of a series of molecules with their biological activity. For a class of compounds like volatile fatty acids, SAR studies could provide insights into how variations in chain length, branching, and the position of double bonds affect their perceived odor.

Developing a robust SAR model requires a dataset of structurally related compounds with measured biological activities. In the context of this compound, this would involve comparing its odor profile and receptor-binding affinity to those of similar short-chain fatty acids. Such models could help in understanding the key molecular features responsible for its characteristic cheesy or "goaty" smell and could potentially be used to predict the odor of other related compounds. However, a specific and detailed SAR model focusing on this compound and its analogs for biological insights into odor perception has not been found in the reviewed literature. Studies have shown that the perception of fatty acids is influenced by factors such as their lipophilicity. mdpi.comnih.gov

Quantitative Structure-Activity Relationships (QSAR) for Olfactory Response

A QSAR study for the olfactory response of this compound would involve the calculation of various molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors would then be statistically correlated with its perceived odor intensity or character. Key molecular descriptors relevant to the olfactory perception of this compound would likely include:

Topological Descriptors: These describe the size, shape, and branching of the molecule. For instance, the carbon chain length and the position of the methyl group are critical.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms, which can influence interactions with olfactory receptors.

Hydrophobic Descriptors: Properties like the logarithm of the partition coefficient (logP) are important, as the initial interaction of an odorant with the olfactory system involves partitioning into the mucus layer of the nasal cavity.

Research on the cross-adaptation of the sweaty smell of this compound by structurally similar but perceptually different odorants has highlighted the importance of molecular shape and the size of the hydrophobic part of the molecule in its olfactory perception. nih.gov This suggests that a robust QSAR model for this compound would need to incorporate descriptors that accurately capture these steric and hydrophobic features.

Below is a table of some computed molecular descriptors for this compound that would be foundational in developing a QSAR model for its olfactory response.

| Molecular Descriptor | Value | Description |

| Molecular Weight | 128.17 g/mol | The sum of the atomic weights of all atoms in the molecule. nih.govnih.gov |

| XLogP3 | 2.2 | A computed value for the logarithm of the octanol/water partition coefficient, indicating its hydrophobicity. nih.govnih.gov |

| Topological Polar Surface Area | 37.3 Ų | The sum of the van der Waals surface areas of all polar atoms in a molecule. nih.govnih.gov |

| Complexity | 125 | A measure of the complexity of the molecule's structure. nih.govnih.gov |

| Rotatable Bond Count | 3 | The number of bonds that allow free rotation, indicating molecular flexibility. |

Pharmacophore Modeling for Biological Target Prediction

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds to identify novel molecules that are likely to bind to the same target.

For this compound, a key biological target is the set of olfactory receptors responsible for its perception. Research has indicated that this compound interacts with olfactory receptors to influence scent perception. smolecule.com In particular, the olfactory receptor OR51B2 has been identified as playing a crucial role in the perception of this compound. smolecule.com

A hypothetical pharmacophore model for an agonist of the OR51B2 receptor, based on the structure of this compound, would likely include the following features:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxylic acid group can act as a hydrogen bond acceptor.

A Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor.

A Hydrophobic Region: The propyl and methyl substituents provide a nonpolar region that can engage in hydrophobic interactions with the receptor.

A Negative Ionizable Feature: At physiological pH, the carboxylic acid group will be deprotonated, resulting in a negatively charged carboxylate that can form ionic interactions.

The table below outlines these potential pharmacophoric features of this compound.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl oxygen | Interaction with hydrogen bond donor residues in the receptor binding pocket. |

| Hydrogen Bond Donor | Hydroxyl group | Interaction with hydrogen bond acceptor residues in the receptor binding pocket. |

| Hydrophobic Region | Propyl and methyl groups | Van der Waals and hydrophobic interactions with nonpolar residues in the receptor. |

| Negative Ionizable Feature | Carboxylate group | Ionic bonding or salt bridge formation with positively charged residues like arginine or lysine (B10760008) in the receptor. |

Such a pharmacophore model, once validated, could be instrumental in predicting other biological targets for this compound beyond olfactory receptors. By screening this pharmacophore against databases of known protein structures, it might be possible to identify other proteins with binding sites that accommodate the key features of this fatty acid, suggesting potential off-target effects or novel therapeutic applications.

Future Research Directions and Interdisciplinary Perspectives on 3 Methylhex 2 Enoic Acid

Exploration of Novel Biocatalytic Pathways for Sustainable Synthesis

The chemical synthesis of 3-Methylhex-2-enoic acid often relies on traditional methods that can be energy-intensive and may generate undesirable byproducts. chemistryjournals.net The future of its production lies in the development of sustainable and efficient biocatalytic pathways. This involves harnessing the power of enzymes and microorganisms to produce the compound in a more environmentally friendly manner. chemistryjournals.netscimplify.com

Future research should focus on: